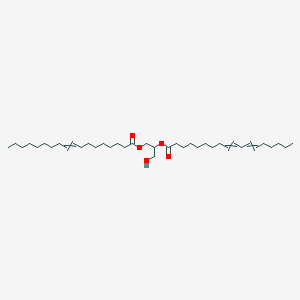

1-Oleoyl-2-linoleoyl-rac-glycerol

Description

BenchChem offers high-quality 1-Oleoyl-2-linoleoyl-rac-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oleoyl-2-linoleoyl-rac-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H70O5 |

|---|---|

Molecular Weight |

619.0 g/mol |

IUPAC Name |

(3-hydroxy-2-octadeca-9,12-dienoyloxypropyl) octadec-9-enoate |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3 |

InChI Key |

BLZVZPYMHLXLHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

An In-depth Technical Guide to 1-Oleoyl-2-linoleoyl-rac-glycerol: Structure, Properties, and Applications in Pharmaceutical Development

This guide provides a comprehensive technical overview of 1-Oleoyl-2-linoleoyl-rac-glycerol, a diacylglycerol of significant interest to researchers, scientists, and professionals in drug development. From its fundamental chemical structure to its functional applications in advanced drug delivery systems, this document synthesizes critical information to facilitate a deeper understanding and practical application of this molecule.

Molecular Structure and Stereochemistry

1-Oleoyl-2-linoleoyl-rac-glycerol, also denoted as DG(18:1/18:2/0:0), is a diacylglycerol (DAG) composed of a glycerol backbone esterified with oleic acid at the sn-1 position and linoleic acid at the sn-2 position.[1] The term "rac-" signifies that it is a racemic mixture, containing an equal amount of the two enantiomers: 1-oleoyl-2-linoleoyl-sn-glycerol and 2-oleoyl-1-linoleoyl-sn-glycerol.[2] This seemingly subtle distinction in stereochemistry can have profound implications for biological activity and enzymatic processing, as many lipases and kinases exhibit stereoselectivity.[3][4]

The positional isomerism of the fatty acids on the glycerol backbone is also a critical structural feature. The 1,2-diacylglycerol isomer, as is the case here, is generally less thermodynamically stable than the 1,3-diacylglycerol isomer and can be prone to acyl migration, particularly under non-ideal storage or experimental conditions.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Oleoyl-2-linoleoyl-rac-glycerol is essential for its effective use in research and formulation development. While specific experimental data for this particular molecule can be sparse in the literature, its properties can be inferred from the general characteristics of diacylglycerols with similar fatty acid compositions.

| Property | Value | Source |

| Molecular Formula | C₃₉H₇₀O₅ | [1] |

| Molecular Weight | 619.0 g/mol | [1] |

| CAS Number | 106292-55-1 | [1] |

| Physical State | Oily liquid at room temperature | [6] |

| Solubility | Soluble in chloroform, dichloromethane, DMSO, ethyl acetate, and hexane. | [1] |

| Purity | Commercially available at ≥95% to ≥97% | [1][7] |

| Density (related triglyceride) | ~0.9044 g/cm³ | [8][9] |

| Refractive Index (related triglyceride) | ~1.4661 | [8][9] |

Note: The density and refractive index are for a related triglyceride, 1-linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol, and should be considered as an approximation.

Synthesis and Purification

The synthesis of specific diacylglycerols like 1-Oleoyl-2-linoleoyl-rac-glycerol typically involves regioselective enzymatic or chemical acylation of a glycerol backbone. Enzymatic synthesis using lipases is often preferred due to its high specificity, milder reaction conditions, and reduced byproduct formation compared to chemical methods.[10]

A common strategy involves the use of a protected glycerol derivative to ensure acylation at the desired positions. For instance, a synthesis could start with a chiral precursor like (R)-(-)-Solketal to control the stereochemistry.[11]

Experimental Protocol: Enzymatic Synthesis of 1-Oleoyl-2-linoleoyl-rac-glycerol (Conceptual)

-

Protection of Glycerol: Start with a suitable protected glycerol, for example, one with a protecting group on the sn-3 hydroxyl.

-

First Acylation (sn-1): React the protected glycerol with oleic acid or an activated derivative (e.g., oleoyl chloride) in the presence of a lipase that is sn-1,3 specific, such as Rhizomucor miehei lipase (RML), to attach the oleic acid at the sn-1 position.[3]

-

Second Acylation (sn-2): Following purification of the monoacylated intermediate, the linoleic acid is introduced. This step might require a different enzymatic or chemical approach that favors acylation at the sn-2 position.

-

Deprotection: The protecting group on the sn-3 hydroxyl is removed to yield the final 1-oleoyl-2-linoleoyl-rac-glycerol.

-

Purification: The final product is purified using techniques such as column chromatography on silica gel to separate the desired diacylglycerol from any remaining starting materials, monoacylglycerols, or triacylglycerols.

Analytical Characterization

The accurate identification and quantification of 1-Oleoyl-2-linoleoyl-rac-glycerol are critical for both quality control and research applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.

Sample Preparation

A crucial first step is the efficient extraction of the lipid from its matrix. A modified Bligh-Dyer or Folch extraction is commonly employed.

Protocol: Lipid Extraction from Plasma

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated diacylglycerol).

-

Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

-

Induce phase separation by adding a saline solution (e.g., 0.9% NaCl).

-

Centrifuge to separate the layers and carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[12]

HPLC-MS/MS Analysis

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used for the separation of diacylglycerol isomers.

-

Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium formate is commonly used to achieve good separation.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

-

Precursor and Product Ions: For 1-Oleoyl-2-linoleoyl-rac-glycerol, the precursor ion would be the [M+NH₄]⁺ adduct. The product ions would correspond to the neutral loss of one of the fatty acyl chains. The fragmentation pattern can help confirm the identity of the fatty acids.[13][14]

| Parameter | Typical Value |

| Precursor Ion (Q1) | m/z corresponding to [C₃₉H₇₀O₅ + NH₄]⁺ |

| Product Ion (Q3) for Oleic Acid Loss | m/z corresponding to [M+NH₄ - C₁₈H₃₄O₂]⁺ |

| Product Ion (Q3) for Linoleic Acid Loss | m/z corresponding to [M+NH₄ - C₁₈H₃₂O₂]⁺ |

Applications in Drug Development

Diacylglycerols, including 1-Oleoyl-2-linoleoyl-rac-glycerol, are gaining attention in pharmaceutical development due to their biocompatibility and functional properties.

Excipient in Formulations

With their amphiphilic nature, diacylglycerols can act as effective emulsifiers and solubilizing agents for poorly water-soluble drugs.[15] They can be incorporated into oral, topical, and parenteral formulations to improve drug stability and bioavailability. Their ability to form and stabilize emulsions is particularly valuable in the development of self-emulsifying drug delivery systems (SEDDS).

Component of Lipid-Based Drug Delivery Systems

1-Oleoyl-2-linoleoyl-rac-glycerol can be a key component of advanced lipid-based drug delivery systems such as lipid nanoparticles (LNPs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[16][17] These systems are increasingly being used for the delivery of a wide range of therapeutics, from small molecules to nucleic acids like mRNA.[18] The inclusion of diacylglycerols can influence the physical properties of the nanoparticles, such as their size, stability, and drug-loading capacity. Furthermore, the inherent fusogenic properties of diacylglycerols can facilitate the endosomal escape of the encapsulated drug, a critical step for intracellular drug delivery.[19]

Bioactive Molecule

Diacylglycerols are endogenous signaling molecules that play a crucial role in various cellular processes, most notably as activators of protein kinase C (PKC).[11] The specific fatty acid composition of a diacylglycerol can influence its biological activity. While the primary interest in 1-Oleoyl-2-linoleoyl-rac-glycerol in drug development is often as an excipient, its potential intrinsic biological activity should not be overlooked, especially in the context of toxicology and off-target effects.

Conclusion

1-Oleoyl-2-linoleoyl-rac-glycerol is a multifaceted molecule with a well-defined chemical structure and properties that make it highly relevant to the field of drug development. Its role as an emulsifier, a component of lipid nanoparticles, and a potential bioactive molecule offers a range of opportunities for formulation scientists and drug discovery researchers. A thorough understanding of its stereochemistry, physicochemical properties, and analytical characterization is paramount for its successful application. As the demand for sophisticated drug delivery systems continues to grow, the importance of well-characterized lipid excipients like 1-Oleoyl-2-linoleoyl-rac-glycerol will undoubtedly increase.

References

- Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography.

- DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences.

- Diacylglycerol – Knowledge and References. Taylor & Francis.

- Synthesis and Potential Applications of Lipid Nanoparticles in Medicine. Polymers.

- Triacylglycerol Regioisomers Analysis. AOCS.

- Stereospecificity of monoacylglycerol and diacylglycerol acyltransferases from rat intestine as determined by chiral phase high-performance liquid chromatography. Biochimica et Biophysica Acta.

- Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules.

- 1-Oleoyl-2-Linoleoyl-rac-glycerol. Biomol.de.

- 1-Oleoyl-2-Linoleoyl-rac-glycerol. Cayman Chemical.

- 1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol (1-Olein-2-palmitin-3-linolein). MedChemExpress.

- 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1. Santa Cruz Biotechnology.

- 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol. LGC Standards.

- Comparative Analysis of Translational Innovations in Sn-2 and Sn-1,3-Specific Lipase-Mediated Regioselective Catalysis for Enhanced Diacylglycerol Production. Journal of Agricultural and Food Chemistry. 2026.

- 1-LINOLEOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL | 135092-48-7. ChemicalBook. 2023.

- Monoacylglycerols and diacylglycerols for fat-based food products: a review. Food Research. 2020.

- Quantitative Analysis of 1-Linoleoyl Glycerol using a Valid

- The functionality of diacylglycerol in different lipid systems. University of Guelph. 2023.

- Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo. Molecular Pharmaceutics.

- Effect of Diacylglycerol Crystallization on W/O/W Emulsion Stability, Controlled Release Properties and In Vitro Digestibility. Foods. 2023.

- Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. Preprints.org. 2025.

- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics.

- Variation of total diacylglycerols (DAG) and 1,3/1,2 DAG ratio observed in the oil samples stored up to 24 months and comparison with results of oven test.

- Technical Support Center: Mass Spectrometry Analysis of 1-Linoleoyl Glycerol. Benchchem.

- Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry.

- A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. IRIS.

- 195 Comparison of 1,3-diacylglycerol and 1,2-diacylglycerol as exogenous emulsifiers on growth performance and nutrient digestibility in growing pigs. Journal of Animal Science.

- Synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol Standard. Benchchem.

- Evolution of occurrence of the diacylglycerols 1,2‐DAG and 1,3‐DAG and the monoacylglycerol 1‐MAG in a thermal process for (a) virgin olive oil and (b) sunflower oil.

- Comparison of Oxidative Stability of Diacylglycerol and Triacylglycerol.

- Lipid Nanoparticles and Their Hydrogel Composites for Drug Delivery: A Review. Polymers. 2018.

- Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpret

- Potential of Diacylglycerol to Replace Nature Fats in Conventional Plastic Fats: Preparation, Purification, Functionalities and Applications.

- Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Journal of Labelled Compounds and Radiopharmaceuticals.

- Fragmentation Patterns of Glycerolipids.

- 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1. Chemical-Suppliers.com.

- A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids, glycerophospholipids and sphingolipids in grapes.

- Quantification of 1-Linoleoyl Glycerol in Plasma: Applic

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereospecificity of monoacylglycerol and diacylglycerol acyltransferases from rat intestine as determined by chiral phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. myfoodresearch.com [myfoodresearch.com]

- 7. scbt.com [scbt.com]

- 8. 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol [lgcstandards.com]

- 9. 1-LINOLEOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL | 135092-48-7 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ocl-journal.org [ocl-journal.org]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Synthesis and Potential Applications of Lipid Nanoparticles in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 18. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 19. Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties & Applications of 1-Oleoyl-2-linoleoyl-rac-glycerol

[1][2][3][4]

Executive Summary

1-Oleoyl-2-linoleoyl-rac-glycerol (DG 18:1/18:2) is a synthetic diacylglycerol (DAG) analogue featuring an oleic acid chain at the sn-1 position and a linoleic acid chain at the sn-2 position.[1][2][3][4][5] As a lipophilic second messenger, it functions as a potent activator of Protein Kinase C (PKC), mimicking endogenous DAGs generated by phospholipase C (PLC) hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][5]

This guide details the physicochemical profile, stability challenges, and experimental protocols for utilizing this lipid in signal transduction research and drug delivery formulations.[4][5]

Part 1: Physicochemical Profile[1][3][4][5][6]

Core Identity & Properties

The molecule is characterized by its amphiphilic nature, though heavily skewed towards lipophilicity due to the long-chain fatty acids.[1][2][3][4] The presence of the linoleic moiety (polyunsaturated) introduces significant oxidative instability, necessitating rigorous handling protocols.[4][5]

| Property | Specification |

| Chemical Name | 1-Oleoyl-2-linoleoyl-rac-glycerol |

| CAS Number | 106292-55-1 |

| Molecular Formula | C₃₉H₇₀O₅ |

| Molecular Weight | 619.0 g/mol |

| Physical State | Viscous liquid / Oil (at 20°C) |

| Solubility | Soluble in Ethanol, DMSO, Chloroform, Hexane, Ethyl Acetate.[1][2][3][4][5][6][7][8][9] Insoluble in water.[4] |

| LogP (Predicted) | ~13.7 (Highly Lipophilic) |

| pKa | >13 (Glycerol hydroxyls are non-ionizable at physiological pH) |

| HLB (Estimated) | ~2–4 (Water-in-Oil Emulsifier) |

| Refractive Index | ~1.46–1.47 |

Structural Composition

The "rac" designation indicates a racemic mixture, containing both the sn-1,2 and sn-2,3 enantiomers.[2][3][4][5] However, in biological contexts, the sn-1,2 configuration is the primary activator of PKC.[3][4][5]

Figure 1: Structural schematic of 1-Oleoyl-2-linoleoyl-rac-glycerol highlighting the free hydroxyl group essential for biological activity.[1][2][3][4][5]

Part 2: Biological Mechanism & Applications[1][3][5]

Protein Kinase C (PKC) Activation

Unlike short-chain analogues like OAG (1-Oleoyl-2-acetyl-sn-glycerol), 1-Oleoyl-2-linoleoyl-rac-glycerol represents a "long-chain" DAG.[1][2][3][4][10] It recruits PKC isoforms to the plasma membrane by binding to the C1 domain.[4] The presence of the linoleic chain (18:2) enhances membrane fluidity, potentially altering the kinetics of PKC activation compared to saturated DAGs.[4][5]

Figure 2: Mechanism of PKC activation by exogenous diacylglycerol.[1][2][3][4][5]

Pharmaceutical Applications[2][3][10][12]

-

Lipid Nanoparticles (LNPs): Used as a helper lipid to modulate the fusogenicity of LNPs.[5] The conical shape of DAGs (small polar head, large hydrophobic tail) promotes the formation of non-bilayer phases (e.g., hexagonal HII phase), facilitating endosomal escape of mRNA payloads.[4][5]

-

Surfactant Systems: Acts as a water-in-oil (W/O) emulsifier (HLB ~2-4) for topical formulations requiring deep skin penetration.[1][2][3][4][5]

Part 3: Stability & Handling Protocols

Oxidation Management

The linoleic acid moiety contains a bis-allylic methylene group, making it highly susceptible to lipid peroxidation.[1][2][3][4]

-

Risk: Formation of hydroperoxides, aldehydes, and loss of biological activity.[4][5]

-

Prevention:

-

Storage: -20°C or -80°C.

-

Atmosphere: Always overlay opened vials with inert gas (Argon or Nitrogen).[5]

-

Solvents: Store in degassed ethanol or chloroform containing 0.01% BHT (Butylated hydroxytoluene) if experimental conditions permit.

-

Experimental Protocol: Solubilization for Cell Culture

Direct addition of the oil to media results in poor dispersion and inconsistent data.[4]

-

Stock Preparation:

-

Dissolve 1-Oleoyl-2-linoleoyl-rac-glycerol in high-grade DMSO or Ethanol to a concentration of 10–50 mM .

-

Note: Ethanol is preferred for lipid stability, but DMSO is often better tolerated by cells at low volumes.[5]

-

-

Aliquot & Store:

-

Working Solution:

-

Dilute the stock 1:1000 into warm culture media (serum-free preferred during stimulation) to achieve a final concentration of 10–50 µM .

-

Vortex vigorously for 30 seconds to ensure micellar dispersion.[4][5]

-

Critical: Use immediately. DAGs are rapidly metabolized by cellular DAG kinases and lipases (half-life < 10 mins in active cells).[1][2][3][4][5]

-

Part 4: Analytical Characterization

LC-MS Identification

Quantification and purity assessment should be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[4][5]

-

Mobile Phase A: Acetonitrile/Water (60:[3][5]40) + 10mM Ammonium Formate.[4][5]

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.[4][5]

-

Detection: ESI Positive Mode. Look for the ammonium adduct

at m/z ~636.6 .[4][5]

Figure 3: Analytical workflow for identification of 1-Oleoyl-2-linoleoyl-rac-glycerol.

References

-

PubChem. (2024).[4][5] 1-Oleoyl-2-linoleoyl-sn-glycerol (CID 9543722).[1][2][3][4] National Library of Medicine.[4] Retrieved from [Link][1][4][5]

-

Nishizuka, Y. (1984).[4][5] The role of protein kinase C in cell surface signal transduction and tumour promotion. Nature, 308(5961), 693–698.[4][5] (Foundational mechanism of DAG-PKC activation).

Sources

- 1. 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol | CAS 2534-97-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. PubChemLite - 1-oleoyl-2-linoleoyl-sn-glycerol (C39H70O5) [pubchemlite.lcsb.uni.lu]

- 5. 1-Oleoyl-2-linoleoyl-sn-glycerol | C39H70O5 | CID 9543722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 1-Oleoyl-2-Linoleoyl-rac-glycerol | 106292-55-1 [sigmaaldrich.com]

- 8. 1-Oleoyl-2-linoleoyl-3-homo-g-linolenoyl-glycerol | C59H102O6 | CID 131760768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

1-Oleoyl-2-linoleoyl-rac-glycerol (OLG): From Food Chemistry to Precision Oncology Biomarker

Executive Summary

The trajectory of 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) —often denoted as DG(18:1/18:2/0:0)—represents a fascinating paradigm shift in lipidomics. Originally identified as an endogenous metabolite and food additive in dry-cured meats, OLG has recently emerged as a highly potent, spatially resolved biomarker for breast cancer diagnosis. As a diacylglycerol (DAG), OLG acts as a critical lipid second messenger, directly activating the Protein Kinase C (PKC) signaling axis to drive oncogenic proliferation.

This whitepaper provides an in-depth technical analysis of OLG, detailing its structural biology, historical discovery, mechanistic role in tumor growth, and the cutting-edge mass spectrometry imaging (MSI) protocols used to leverage it in intraoperative clinical settings.

Chemical Identity and Structural Biology

OLG is a diacylglycerol consisting of a glycerol backbone esterified with oleic acid (18:1) at the sn-1 position and linoleic acid (18:2) at the sn-2 position. While the rac designation implies a racemic mixture, biological systems predominantly synthesize and utilize the stereospecific sn-1,2 enantiomer due to the enzymatic specificity of phospholipase C (PLC) and diacylglycerol kinases [3].

Because of its highly hydrophobic acyl chains and small polar headgroup, OLG is restricted to cellular membranes, where it facilitates the recruitment of cytosolic proteins containing C1 domains.

Table 1: Physicochemical Properties of OLG

| Property | Value | Biological Significance |

| IUPAC Name | 2-hydroxy-1-{[(9Z)-9-octadecenoyloxy]methyl}ethyl (9Z,12Z)-9,12-octadecadienoate | Dictates membrane fluidity and C1 domain binding affinity. |

| Molecular Formula | C₃₉H₇₀O₅ | Standard identifier for mass spectrometry (MS) targeting. |

| Monoisotopic Mass | 618.5223 Da | Essential for high-resolution MS identification. |

| XLogP3 | 13.7 | Extremely lipophilic; requires organic solvents for extraction. |

| Primary MS Adducts | [M+H]⁺ (m/z 619.53), [M+Na]⁺ (m/z 641.51) | Optimal targets for positive-ion mode electrospray ionization. |

Historical Context: A Tale of Two Disciplines

Early Isolation in Food Chemistry

The initial characterization of OLG occurred outside the realm of oncology. It was extensively documented in agricultural and food chemistry, most notably by, who tracked the lipidomic profile of subcutaneous fat in Iberian pigs. During the dry-curing process, the hydrolysis of triacylglycerols by endogenous lipases generates specific diacylglycerols, including OLG, which contribute to the organoleptic properties (flavor and texture) of the meat [2].

The Paradigm Shift: Precision Oncology

The clinical relevance of OLG remained obscure until advances in spatial lipidomics allowed researchers to map metabolites directly in intact human tissue. In a landmark 2023 study by, OLG was identified as one of four specific sn-1,2-diacylglycerols that are sharply upregulated in breast cancer tissue compared to adjacent normal stroma [1]. This overexpression is driven by the accelerated catabolism of phosphatidylcholines in the tumor microenvironment, marking OLG as a primary metabolic signature of malignancy.

Mechanisms of Action: The PKC Signaling Axis

The oncogenic potential of OLG is intrinsically linked to its role as a lipid second messenger. Upon generation at the plasma membrane via phosphatidylcholine catabolism or phospholipase C activation, OLG binds directly to the tandem C1 domains of classical and novel Protein Kinase C (PKC) isoforms.

This binding event acts as a molecular switch. It dislodges the autoinhibitory pseudosubstrate domain from the PKC catalytic cleft, fully activating the kinase. Hyperactive PKC subsequently phosphorylates downstream effectors in the MAPK/ERK and NF-κB pathways, driving unchecked cellular proliferation, evasion of apoptosis, and tumor progression.

Caption: OLG-mediated PKC activation and downstream oncogenic signaling cascades.

Analytical Methodologies & Experimental Protocols

To utilize OLG as a reliable clinical biomarker, researchers must employ techniques that preserve the spatial distribution of lipids. Traditional LC-MS homogenizes the tissue, destroying the boundary between tumor and healthy margins. Therefore, Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is the gold standard [1].

Protocol 1: Intraoperative DESI-MSI Mapping of OLG

Causality Check: This protocol avoids Formalin-Fixed Paraffin-Embedded (FFPE) processing. Formalin cross-links proteins, and the subsequent alcohol/xylene washes strip lipids from the tissue. Using fresh-frozen tissue ensures the native lipidome is preserved.

-

Sample Preparation:

-

Flash-freeze the lumpectomy specimen in liquid nitrogen immediately upon excision to halt metabolic degradation.

-

Cryosection the tissue at 15 µm thickness at -20°C.

-

Thaw-mount the sections onto electrically conductive glass slides.

-

-

DESI-MSI Acquisition:

-

Solvent System: Use Methanol/Water (98:2 v/v) to efficiently extract hydrophobic DAGs from the tissue surface.

-

Ionization Mode: Operate the mass spectrometer in Positive Ion Mode . Causality: Neutral lipids like OLG do not easily deprotonate; however, they readily accept protons ([M+H]⁺) or sodium ions ([M+Na]⁺) from the solvent spray, making positive mode essential for detection.

-

Scanning: Raster the DESI spray across the tissue at a spatial resolution of 50–100 µm, capturing full-scan MS data (m/z 200–1000) at each pixel.

-

-

Data Processing & Machine Learning:

-

Extract the ion chromatogram for m/z 619.53 (OLG [M+H]⁺) to generate a 2D spatial heat map.

-

Feed the spectral data into a Random Forest supervised machine learning classifier to differentiate tumor margins from adjacent normal tissue based on OLG intensity.

-

-

Self-Validation (Histological Co-registration):

-

Following MSI, stain the exact same tissue section with Hematoxylin and Eosin (H&E).

-

Overlay the MS lipid map onto the H&E optical image. The spatial correlation between high OLG intensity and pathologically confirmed dense tumor cellularity validates the MSI readout.

-

Caption: DESI-MSI workflow for rapid intraoperative detection of OLG in breast cancer.

Protocol 2: LC-MS/MS Absolute Quantification

For researchers requiring absolute molar quantification rather than spatial distribution, a modified Folch extraction is required.

-

Extraction: Homogenize 50 mg of tissue in 1 mL of Chloroform/Methanol (2:1 v/v). Causality: The biphasic separation isolates highly non-polar DAGs in the lower organic layer, precipitating proteins and partitioning polar metabolites into the aqueous layer.

-

Internal Standardization: Spike the homogenization buffer with 10 µL of a deuterated internal standard (e.g., OLG-d5). Causality: This self-validating step corrects for matrix effects and ion suppression during electrospray ionization.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column using a mobile phase gradient of Acetonitrile/Isopropanol.

-

Detection: Monitor the transition m/z 619.5 → 339.3 (loss of the linoleoyl moiety) using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Quantitative Data & Biomarker Efficacy

The diagnostic superiority of OLG and its related diacylglycerols over other lipid classes is profound. In the 73-patient cohort analyzed by Mondal et al., the parsimonious set of DAG biomarkers achieved a predictive accuracy that outperformed traditional metabolic markers [1].

Table 2: Diagnostic Efficacy of Lipid Biomarkers in Breast Cancer (DESI-MSI)

| Biomarker Class | Diagnostic Accuracy | Sensitivity | Specificity | Key Distinguishing Feature |

| sn-1,2-Diacylglycerols (incl. OLG) | 100% | >98% | >98% | Highest Random Forest importance score; sharpest upregulation at tumor margins. |

| Phosphatidylcholines (PCs) | ~85% | Moderate | Moderate | Act as precursors to DAGs; exhibit inverse correlation in tumor cores. |

| Free Fatty Acids (FFAs) | ~75% | Low | Moderate | High biological variance in normal adipose tissue limits diagnostic utility. |

Conclusion & Future Directions

The discovery of 1-Oleoyl-2-linoleoyl-rac-glycerol's role in breast cancer represents a critical breakthrough in translational lipidomics. By mapping OLG distributions via DESI-MSI, surgeons and pathologists can achieve intraoperative, label-free assessment of tumor margins with near-perfect accuracy. This rapid turnaround time holds the potential to drastically reduce the need for secondary surgeries in breast-conserving lumpectomies.

Future drug development efforts are now focusing on the upstream regulators of OLG—specifically targeting the phosphatidylcholine-specific phospholipase C (PC-PLC) enzymes responsible for its aberrant accumulation in the tumor microenvironment.

References

-

Mondal S, Sthanikam Y, Kumar A, Nandy A, Chattopadhyay S, Koner D, Rukmangadha N, Narendra H, Banerjee S. "Mass Spectrometry Imaging of Lumpectomy Specimens Deciphers Diacylglycerols as Potent Biomarkers for the Diagnosis of Breast Cancer." Analytical Chemistry, 2023.[Link]

-

Narváez-Rivas M, Vicario IM, Constante EG, León-Camacho M. "Changes in the concentrations of free fatty acid, monoacylglycerol, and diacylglycerol in the subcutaneous fat of Iberian ham during the dry-curing process." Journal of Agricultural and Food Chemistry, 2007.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9543722, 1-oleoyl-2-linoleoyl-sn-glycerol". PubChem, Accessed March 2026.[Link]

1-Oleoyl-2-linoleoyl-rac-glycerol: A Comprehensive Guide to Its Natural Abundance, Biological Signaling, and Analytical Workflows

Executive Summary

1-Oleoyl-2-linoleoyl-rac-glycerol (often denoted as DG(18:1/18:2/0:0) or OLG) is a critical diacylglycerol (DAG) species characterized by the esterification of oleic acid (18:1) and linoleic acid (18:2) to the glycerol backbone[1]. As a highly hydrophobic membrane-bound lipid, it serves dual roles: it is a fundamental metabolic intermediate in triacylglycerol (TAG) and phospholipid biosynthesis, and it acts as a potent second messenger in cellular signal transduction[2][3]. This whitepaper synthesizes current data on the natural sources, physiological abundance, and pathological relevance of 18:1/18:2 DAG, while providing field-validated protocols for its extraction and quantification.

Chemical Dynamics and Structural Biology

Nomenclature and Stereochemistry

In biological systems, DAGs are predominantly stereospecific, existing as sn-1,2-diacylglycerols. However, during extraction, processing, or long-term storage, spontaneous acyl migration occurs, shifting the acyl group from the thermodynamically less stable sn-2 position to the sn-3 position, resulting in a racemic mixture (rac-glycerol) or 1,3-DAGs[3].

-

Molecular Formula: C₃₉H₇₀O₅[1]

-

Molecular Weight: 619.0 g/mol [1]

-

Physical State: Highly lipophilic, residing exclusively within the hydrophobic core of cellular membranes or lipid droplets.

Causality in Handling: Because short-chain and unsaturated DAGs mimic the effects of tumor-promoting phorbol diesters, extra care must be employed during handling. Furthermore, to prevent acyl migration, samples must be stored in chloroform in glass vials with Teflon-lined caps at -20°C, strictly avoiding plasticware and alkaline/acidic conditions[3].

Natural Sources and Abundance

1-Oleoyl-2-linoleoyl-glycerol is ubiquitous in both plant and animal kingdoms, though its steady-state concentration is tightly regulated due to its signaling potency.

Plant Oils and Derivatives

In plants, DAGs are the immediate precursors to TAGs. The fatty acid composition of PC-derived DAGs (phosphatidylcholine-derived) heavily influences the final oil composition[2]. While virgin plant oils contain trace amounts of native DAGs (typically 1–5%), industrial byproducts like deodorizer distillates concentrate these lipids. Enzymatic esterification of soybean oil deodorizer distillates can yield DAG-enriched oils containing up to 16.6% 1-oleoyl-2-linoleoyl-glycerol[4].

Mammalian Tissues and Biofluids

In mammals, 18:1/18:2 DAG is generated transiently at the plasma membrane via the hydrolysis of phospholipids or during lipolysis in adipose tissue. It has been notably identified in the subcutaneous fat of Iberian pigs during the dry-curing process, where lipolysis actively breaks down TAGs into DAGs and monoacylglycerols[1]. Recent metabolomic profiling has also identified circulating 18:1/18:2 DAG in human plasma as a significant biomarker associated with obesity and insulin resistance[5][6].

Quantitative Abundance Summary

| Biological Matrix / Source | Processing State | Relative Abundance / Concentration | Reference |

| Soybean Oil Deodorizer Distillate | Enzymatically esterified (Lipase) | ~16.6% of total DAG fraction | [4] |

| Iberian Ham Subcutaneous Fat | Dry-cured (Lipolysis active) | Major DAG species detected | [1] |

| Human Plasma (Metabolomics) | Fasting state (Obese/T2D cohorts) | Elevated (Positive correlation with BMI) | [5][6] |

| Human Breast Cancer Tissue | Lumpectomy specimens | Highly upregulated vs. benign tissue | [7] |

Biosynthetic Pathways and Pathological Significance

The biological significance of 1-Oleoyl-2-linoleoyl-sn-glycerol is anchored in its role as a physiological activator of Protein Kinase C (PKC)[3].

The Signaling Cascade

Upon extracellular stimulation (e.g., by hormones or growth factors), Phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to release calcium, the hydrophobic 18:1/18:2 DAG remains anchored in the plasma membrane. Here, it binds to the C1 domain of classical and novel PKC isoforms, facilitating their translocation from the cytosol to the membrane and triggering downstream phosphorylation cascades[3][7].

Biosynthesis of 18:1/18:2 DAG via PLC hydrolysis and subsequent PKC activation.

Clinical Implications

Because 1-Oleoyl-2-linoleoyl-sn-glycerol activates PKC, it triggers signaling cascades that can promote tumor growth; recent mass spectrometry imaging has deciphered specific DAGs, including 18:1/18:2, as potent biomarkers for breast cancer diagnosis[7]. Furthermore, elevated levels of 1-oleoyl-2-linoleoyl-glycerol in human plasma are strongly associated with profound metabolome perturbations in obesity and Type 2 Diabetes (T2D)[5][6].

Analytical Methodology: Extraction and LC-MS/MS Quantification

Accurate quantification of 1-Oleoyl-2-linoleoyl-rac-glycerol requires suppressing in vitro lipolysis and preventing acyl migration. The following protocol outlines a self-validating system for lipidomic analysis utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)[8].

Step 1: Sample Quenching and Spiking

-

Action: Snap-freeze biological tissues in liquid nitrogen immediately upon harvest.

-

Causality: Endogenous lipases rapidly hydrolyze TAGs into artifactual DAGs post-mortem. Freezing halts enzymatic activity.

-

Spiking: Homogenize the sample in the presence of an unnatural internal standard (e.g., 17:0/17:0 DAG). This validates extraction efficiency and accounts for matrix-induced ion suppression during MS analysis.

Step 2: Biphasic Lipid Extraction (Modified Folch)

-

Action: Add ice-cold Chloroform:Methanol (2:1, v/v) to the homogenate. Vortex and centrifuge at 4°C.

-

Causality: The biphasic system partitions hydrophobic DAGs into the lower organic (chloroform) phase, while precipitating proteins at the interface and partitioning polar metabolites into the upper aqueous phase.

Step 3: Solid-Phase Extraction (SPE) Purification

-

Action: Load the organic phase onto a pre-conditioned Silica SPE cartridge. Wash with Hexane to elute highly non-polar TAGs. Elute the DAG fraction using Hexane:Ethyl Acetate (85:15, v/v).

-

Causality: TAGs are highly abundant and cause severe ion suppression in the mass spectrometer. SPE isolates the DAG fraction, increasing the signal-to-noise ratio for trace 18:1/18:2 DAG detection.

Step 4: RP-HPLC and ESI-MS/MS Analysis

-

Action: Inject the purified fraction onto a C18 Reversed-Phase HPLC column. Detect using positive ion electrospray ionization ([M+NH4]+ adducts).

-

Causality: The [M+NH4]+ ion of 18:1/18:2 DAG occurs at m/z 636.5 (or m/z 619.0 for [M+H]+). Collision-induced dissociation (CID) yields characteristic neutral losses of the fatty acyl groups as free carboxylic acids plus ammonia (e.g., loss of 299 Da for oleic acid and 297 Da for linoleic acid)[8]. This specific fragmentation pattern provides unequivocal structural confirmation.

Analytical workflow for the extraction, purification, and LC-MS/MS quantification of DAGs.

References

-

Murphy, R. C., et al. "Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry". National Institutes of Health (NIH). Available at:[Link]

-

Bates, P. D., et al. "The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering". National Institutes of Health (NIH). Available at:[Link]

-

Lo, S. K., et al. "Lipase-catalysed production and chemical composition of diacylglycerols from soybean oil deodoriser distillate". ResearchGate. Available at:[Link]

-

Cirulli, E. T., et al. "Profound Perturbation of the Metabolome in Obesity Is Associated with Health Risk". SBGG. Available at:[Link]

-

Yousri, N. A., et al. "Metabolic and Metabo-Clinical Signatures of Type 2 Diabetes, Obesity, Retinopathy, and Dyslipidemia". Diabetes Journals. Available at:[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. sbgg.org.br [sbgg.org.br]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis and Analytical Characterization of 1-Oleoyl-2-linoleoyl-rac-glycerol in Mammalian Systems

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Biological Significance

Diacylglycerols (DAGs) are indispensable lipid intermediates that function both as structural precursors and potent intracellular second messengers. Among these, 1-oleoyl-2-linoleoyl-rac-glycerol (OLG) —a specific DAG species containing a monounsaturated oleic acid (18:1 n-9) at the sn-1/3 position and a polyunsaturated linoleic acid (18:2 n-6) at the sn-2 position—holds unique biological weight[1].

As a Senior Application Scientist, I have observed that the stereochemical configuration of DAGs dictates their binding affinity to the C1 domains of 2, thereby triggering downstream oncogenic and metabolic signaling cascades[2]. This whitepaper deconstructs the mammalian biosynthetic machinery responsible for OLG generation and provides field-validated, self-correcting protocols for its in vitro synthesis and regio-specific mass spectrometric quantification.

Core Biosynthetic Pathways of OLG

Mammalian systems maintain precise homeostatic pools of OLG through three distinct, compartmentalized metabolic routes.

The De Novo (Kennedy) Pathway

The primary source of intracellular DAGs is the acyl-CoA-dependent 3, localized predominantly at the endoplasmic reticulum (ER) membrane[3].

-

sn-1 Acylation: Glycerol-3-phosphate (G3P) is acylated by Glycerol-3-phosphate acyltransferase (GPAT). To form the OLG precursor, GPAT selectively transfers an oleoyl group from Oleoyl-CoA to the sn-1 position, yielding 1-oleoyl-sn-glycerol-3-phosphate (lysophosphatidic acid, LPA)[4].

-

sn-2 Acylation: 1-acylglycerol-3-phosphate O-acyltransferase (5) catalyzes the addition of linoleic acid. AGPAT exhibits high specificity for unsaturated fatty acyl-CoAs at the sn-2 position, converting 1-oleoyl-LPA and Linoleoyl-CoA into 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphate (Phosphatidic Acid, PA)[5],[6].

-

Dephosphorylation: Phosphatidic acid phosphatase (PAP, or Lipin) hydrolyzes the phosphate group from PA, yielding the neutral lipid 1-oleoyl-2-linoleoyl-sn-glycerol[4].

The Monoacylglycerol (MAG) Pathway

In enterocytes and hepatocytes, the MAG pathway bypasses de novo synthesis. Monoacylglycerol acyltransferase (MGAT) directly acylates 2-linoleoyl-sn-glycerol (derived from dietary triglycerides) with Oleoyl-CoA to form OLG. This pathway is pivotal for lipid absorption and repackaging into chylomicrons.

Phospholipid Hydrolysis (Lands Cycle & PLC)

OLG is dynamically generated via the cleavage of membrane phospholipids by Phospholipase C (PLC). The precursor phospholipids are often remodeled via the 7, where Lysophosphatidylcholine acyltransferase (LPCAT) incorporates specific fatty acids like linoleate into the sn-2 position prior to PLC-mediated cleavage[7].

Biosynthetic routes of 1-Oleoyl-2-linoleoyl-rac-glycerol via Kennedy, MAG, and PLC pathways.

Experimental Protocols: Synthesis and Analytical Validation

To study OLG biosynthesis and its downstream effects, researchers must employ rigorous, self-validating protocols.

Protocol: In Vitro Microsomal Assay for De Novo OLG Synthesis

Causality & Design: GPAT and AGPAT are integral ER membrane proteins. Using isolated microsomes preserves their native conformation. By supplying isotopically labeled [14C]-Linoleoyl-CoA, we track the specific flux of the sn-2 acylation step, isolating AGPAT activity from background endogenous lipid synthesis[7].

Step-by-Step Workflow:

-

Microsome Preparation: Isolate ER microsomes from mammalian hepatocytes via differential ultracentrifugation (100,000 x g for 60 mins at 4°C). Resuspend in 0.1 M potassium phosphate buffer (pH 7.4).

-

Reaction Mixture Assembly: In a 200 µL reaction volume, combine 50 µg of microsomal protein, 200 µM 1-oleoyl-sn-glycerol-3-phosphate (LPA), and 10 µM [14C]-Linoleoyl-CoA (specific activity 20 nCi/nmol)[7].

-

Initiation & Incubation: Incubate the mixture at 30°C for 10 minutes with continuous shaking at 700 rpm.

-

Enzymatic Quenching: Terminate the reaction by adding 1 mL of ice-cold Chloroform/Methanol (2:1, v/v) containing 1% acetic acid to precipitate proteins and extract lipids[7].

-

Phase Separation: Add 200 µL of 0.9% NaCl, vortex, and centrifuge at 2,000 x g for 5 minutes. Recover the lower organic phase containing the newly synthesized 1-oleoyl-2-linoleoyl-PA.

-

PAP Digestion (Optional): To yield the final DAG, treat the extracted PA with purified Phosphatidic Acid Phosphatase (Lipin-1) in a Tris-HCl buffer containing Mg2+ for 30 minutes at 37°C.

Protocol: Regio-Specific SFC-MS/MS Quantification

Causality & Design: Standard reverse-phase LC cannot easily distinguish between regioisomers like 1-oleoyl-2-linoleoyl-glycerol and 1-linoleoyl-2-oleoyl-glycerol. Supercritical Fluid Chromatography (SFC) coupled with Collision-Induced Dissociation (CID) of Electron-Deficient Precursor (EDP) ions is required. The ratio of product ions resulting from the loss of the sn-1/3 versus sn-2 fatty acids allows for definitive structural elucidation[8],[9].

Step-by-Step Workflow:

-

Chromatographic Separation: Inject 2 µL of the lipid extract onto a9 (1.8 μm, 3 mm × 100 mm) using an SFC system (e.g., Nexera UC)[9].

-

Gradient Elution: Run a gradient of 5% to 25% Methanol (with 0.1% ammonium formate) in supercritical CO2 over 5.25 minutes at a flow rate of 1 mL/min (Back pressure: 10 MPa, 50°C)[9].

-

Ionization: Utilize Electrospray Ionization (ESI+) to generate ammonium adducts[M+NH4]+ of the DAG species[9].

-

EDP-CID Fragmentation: Isolate the precursor ion for OLG. Apply collision energy to induce neutral loss of the fatty acyl chains. For the diglyceride 1-oleoyl-2-linoleoyl-glycerol (OL), the intensity slope continuously increases until a double bond is reached, generating specific maxima for the n-6 position of linoleate and the n-9 position of oleate[8],[9].

-

Regioisomer Validation: Analyze the intensity ratio of the fragment ions. The loss of the sn-1/3 fatty acid predominantly leads to a cleavage between the glycerol moiety and the carboxy group, distinguishing it from sn-2 cleavage[9].

SFC-MS/MS workflow for the regio-specific identification of OLG isomers.

Quantitative Data Summaries

To ensure rigorous validation, scientists must benchmark their assays against established kinetic and analytical parameters. Table 1 summarizes the critical mass spectrometry transitions and enzymatic parameters for OLG biosynthesis.

Table 1: Analytical and Kinetic Parameters for OLG Biosynthesis

| Parameter / Target | Value / Description | Analytical Significance |

| Precursor Ion (ESI+) | m/z 636.5[M+NH4]+ | Primary target mass for 1-oleoyl-2-linoleoyl-glycerol[9]. |

| EDP-CID Double Bond Maxima | n-6 (Linoleic), n-9 (Oleic) | Sequential maxima confirm the exact positions of double bonds in the mixed fatty acid chains[8],[9]. |

| sn-1/3 vs sn-2 Cleavage | Ratio of m/z 617 / 600 | Differentiates cleavage at the α-carbon (sn-2) vs the glycerol-carboxy bond (sn-1/3)[9]. |

| AGPAT Affinity (Km) | ~15-30 µM for Linoleoyl-CoA | Indicates preference for polyunsaturated acyl donors at the sn-2 position[5]. |

| SFC Retention Time | ~3.5 - 4.5 minutes | Ensures baseline resolution from 1,3-DAG regioisomers[9]. |

Conclusion & Therapeutic Implications

The precise stereochemistry of 1-oleoyl-2-linoleoyl-rac-glycerol is not merely a structural artifact; it is a fundamental determinant of its biological function. As a potent activator of PKC, dysregulation in OLG synthesis via the Kennedy or Lands pathways is heavily implicated in metabolic syndromes and oncogenesis[7],[2]. By leveraging the microsomal assays and SFC-MS/MS protocols detailed in this guide, drug development professionals can accurately screen inhibitors targeting GPAT, AGPAT, or diacylglycerol lipases (DAGL), paving the way for highly targeted lipid-modulating therapeutics.

References

- The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - nih.

- Metabolic Interactions between the Lands Cycle and the Kennedy Pathway of Glycerolipid Synthesis in Arabidopsis Developing Seeds - mu.edu.

- Effect of Single and Combined Expression of Lysophosphatidic Acid Acyltransferase, Glycerol-3-Phosphate Acyltransferase, and Diacylglycerol Acyltransferase on Lipid Accumulation and Composition in Neochloris oleoabundans - frontiersin.

- 1-Oleoyl-2-linoleoyl-sn-glycerol | CID 9543722 - PubChem - nih.

- De Novo Structural Elucidation of Acylglycerols by Supercritical Fluid Chromatography and Collision-Induced Dissociation of Electron-Deficient Precursor Ions - nih.

- De Novo Structural Elucidation of Acylglycerols by Supercritical Fluid Chromatography and Collision-Induced Dissociation of Electron-Deficient Precursor Ions | Analytical Chemistry - acs.

- Information on EC 2.3.1.51 - 1-acylglycerol-3-phosphate O-acyltransferase - brenda-enzymes.

- Diacylglycerol | MedChemExpress - medchemexpress.

- PA(18:1(9Z)/18:2(9Z,12Z)) | CID 52929548 - PubChem - nih.

Sources

- 1. 1-Oleoyl-2-linoleoyl-sn-glycerol | C39H70O5 | CID 9543722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Effect of Single and Combined Expression of Lysophosphatidic Acid Acyltransferase, Glycerol-3-Phosphate Acyltransferase, and Diacylglycerol Acyltransferase on Lipid Accumulation and Composition in Neochloris oleoabundans [frontiersin.org]

- 5. Information on EC 2.3.1.51 - 1-acylglycerol-3-phosphate O-acyltransferase and Organism(s) Homo sapiens and UniProt Accession Q9NUQ2 - BRENDA Enzyme Database [brenda-enzymes.org]

- 6. PA(18:1(9Z)/18:2(9Z,12Z)) | C39H71O8P | CID 52929548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. repository.mu.edu.ua [repository.mu.edu.ua]

- 8. De Novo Structural Elucidation of Acylglycerols by Supercritical Fluid Chromatography and Collision-Induced Dissociation of Electron-Deficient Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Navigating the Complex Landscape of Diacylglycerol Isomers: A Technical Guide to 1-Oleoyl-2-linoleoyl-rac-glycerol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are pivotal second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC). The specific stereochemistry of DAG isomers, dictated by the fatty acid composition and their positioning on the glycerol backbone, critically influences their biological activity and downstream signaling outcomes. This guide focuses on 1-Oleoyl-2-linoleoyl-rac-glycerol, a biologically significant DAG isomer, providing a comprehensive overview of its physicochemical properties, its role in cellular signaling, and detailed methodologies for its analysis and functional characterization. This document is intended to serve as a technical resource for researchers in lipid biology, signal transduction, and drug discovery, offering both foundational knowledge and practical, field-proven insights.

Section 1: Physicochemical Properties and the Challenge of Isomerism

1-Oleoyl-2-linoleoyl-rac-glycerol is a diacylglycerol containing oleic acid (18:1) at the sn-1 position and linoleic acid (18:2) at the sn-2 position of the glycerol backbone.[1] The "rac-" (racemic) designation indicates a mixture of the sn-1-oleoyl-2-linoleoyl-glycerol and sn-2-oleoyl-1-linoleoyl-glycerol enantiomers. This inherent isomeric complexity presents significant analytical challenges.

The subtle differences in the physical properties of DAG isomers, such as their polarity and molecular shape, necessitate high-resolution analytical techniques for their separation and accurate identification.[2][3][4] Standard chromatographic and mass spectrometric methods often struggle to resolve these closely related molecules.[2]

Table 1: Physicochemical Properties of 1-Oleoyl-2-linoleoyl-rac-glycerol

| Property | Value | Source |

| CAS Number | 106292-55-1 | [1][5] |

| Molecular Formula | C39H70O5 | [1] |

| Formula Weight | 619.0 | [1] |

| Synonyms | DG(18:1/18:2/0:0), 1-Olein-2-Linolein-rac-glycerol | [1] |

| Purity | ≥95% (commercially available) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Hexane, and Ethanol | [1] |

Section 2: A Key Player in Cellular Signaling: The Diacylglycerol-PKC Axis

Diacylglycerols are generated at the cell membrane in response to extracellular signals, acting as crucial second messengers to activate a family of serine/threonine kinases known as Protein Kinase C (PKC).[6][7] This activation is a cornerstone of cellular regulation, influencing processes such as cell growth, differentiation, and apoptosis.[7]

The interaction between DAG and PKC is stereospecific, with 1,2-sn-diacylglycerols being more potent activators than their 1,3-sn or 2,3-sn counterparts.[6] The fatty acid composition of the DAG molecule also plays a critical role, with unsaturated 1,2-diacylglycerols generally being more effective activators of PKC isoforms than saturated ones.[8][9][10] Specifically, different PKC isozymes exhibit distinct preferences for DAG species containing different fatty acids.[7] This differential activation allows for fine-tuning of cellular responses to various stimuli.

The activation of conventional PKC isoforms (cPKC) is a multi-step process. An increase in intracellular calcium (Ca2+) triggers the translocation of the C2 domain of PKC to the cell membrane. This initial membrane association is then stabilized by the interaction of the C1 domain with DAG, leading to a conformational change that fully activates the kinase.[6] Novel PKC (nPKC) isoforms, which are calcium-independent, rely on the cooperative binding of DAG to their C1 domain for membrane translocation and activation.[6]

Section 3: Analytical Strategies for Isomer-Specific Characterization

The accurate analysis of 1-Oleoyl-2-linoleoyl-rac-glycerol and other DAG isomers is paramount for understanding their specific biological roles. Due to their structural similarity, sophisticated analytical techniques are required for their separation and identification.

Chromatographic Separation of Diacylglycerol Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of DAG isomers.[3][4] Reversed-phase HPLC, in particular, can effectively separate DAGs based on the length and degree of unsaturation of their fatty acid chains.[4][11] For the separation of regioisomers (e.g., 1,2- vs. 1,3-DAGs) and enantiomers, chiral stationary phases or tandem column systems may be necessary.[3][12] Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also emerged as a rapid and selective method for the analysis of intact DAG isomers.[12][13][14]

Protocol: HPLC-Based Separation of Diacylglycerol Isomers

This protocol provides a general framework for the separation of DAG isomers using reversed-phase HPLC. Optimization will be required based on the specific sample matrix and available instrumentation.

-

Sample Preparation:

-

Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method.

-

Isolate the DAG fraction using solid-phase extraction (SPE) with a silica-based sorbent.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and isopropanol is often effective. For example, a linear gradient from 100% acetonitrile to 50:50 acetonitrile:isopropanol over 30 minutes.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 205 nm is suitable for non-derivatized DAGs.[4] For enhanced sensitivity and specificity, coupling to a mass spectrometer is recommended.

-

-

Data Analysis:

-

Identify peaks by comparing retention times with those of authentic standards.

-

Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve.

-

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural characterization of DAGs.[2][15] When coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enabling confident identification.[15]

Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between isomers.[2][16] Fragmentation patterns can reveal the identity and position of the fatty acyl chains.[2][17] Derivatization of the free hydroxyl group can enhance ionization efficiency and provide more informative fragmentation spectra.[16][18]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. PlumX [plu.mx]

- 3. Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. tandfonline.com [tandfonline.com]

- 7. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 16. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Odyssey of 1-Oleoyl-2-linoleoyl-rac-glycerol: An In-depth Technical Guide

This guide provides a comprehensive exploration of the metabolic fate of 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG), a structured diacylglycerol of significant interest in nutritional science and drug development. We will navigate its journey from intestinal lumen to its ultimate cellular destinations, elucidating the key enzymatic processes, transport mechanisms, and signaling roles. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of diacylglycerol metabolism.

I. Introduction: The Significance of Structured Diacylglycerols

Structured lipids, such as OLG, are triacylglycerol or diacylglycerol molecules that have been modified to alter the fatty acid composition and their position on the glycerol backbone.[1] This precise molecular architecture can significantly influence their digestion, absorption, and subsequent metabolic effects, making them a focal point for developing functional foods and therapeutic agents.[1][2] OLG, a 1,2-diacylglycerol, is of particular interest due to its potential to modulate lipid metabolism and cellular signaling pathways differently than conventional triacylglycerols or other diacylglycerol isomers.

II. The Digestive and Absorptive Journey of 1-Oleoyl-2-linoleoyl-rac-glycerol

The initial steps in the metabolism of OLG occur within the gastrointestinal tract, where it undergoes enzymatic hydrolysis and absorption by the intestinal epithelium.

A. Luminal Hydrolysis: The Role of Gastric and Pancreatic Lipases

The digestion of dietary lipids begins in the stomach with the action of gastric lipase and continues in the small intestine, where pancreatic lipase is the primary enzyme.[3] While pancreatic lipase preferentially hydrolyzes the sn-1 and sn-3 positions of triacylglycerols, its activity on diacylglycerols is also crucial.[4] For 1-Oleoyl-2-linoleoyl-rac-glycerol, pancreatic lipase will primarily cleave the ester bond at the sn-1 position, releasing oleic acid and yielding 2-linoleoyl-monoacylglycerol. Gastric lipase, on the other hand, shows greater activity on 1,3-diacylglycerols compared to 1,2-diacylglycerols.[5]

B. Enterocytic Uptake and Re-esterification

The resulting free fatty acids (oleic acid) and 2-monoacylglycerol (2-linoleoyl-monoacylglycerol) are then absorbed by the enterocytes lining the small intestine.[6] Inside the enterocyte, these components are re-esterified back into triacylglycerols via the monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) pathways.[6][7] The 2-linoleoyl-monoacylglycerol is first acylated to form a 1,2-diacylglycerol, which can then be further acylated by DGAT to form a triacylglycerol.[6] This re-esterification process is crucial for packaging the absorbed lipids for transport.

III. Systemic Transport and Tissue-Specific Metabolism

Once re-esterified into triacylglycerols within the enterocytes, the lipid products derived from OLG are packaged into chylomicrons for transport throughout the body.

A. Chylomicron Assembly and Secretion

The newly synthesized triacylglycerols, along with cholesterol esters and fat-soluble vitamins, are assembled into large lipoprotein particles called chylomicrons.[6] These particles are then secreted from the enterocytes into the lymphatic system, eventually entering the bloodstream.

B. Lipoprotein Lipase-Mediated Hydrolysis and Fatty Acid Uptake

In the circulation, the triacylglycerol core of the chylomicrons is hydrolyzed by lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells, particularly in adipose tissue and muscle.[8][9] This releases free fatty acids (oleic acid and linoleic acid) and glycerol.[10] The liberated fatty acids are then taken up by the surrounding tissues.

-

Adipose Tissue: In adipose tissue, the fatty acids are primarily re-esterified into triacylglycerols for storage.

-

Skeletal Muscle: Skeletal muscle utilizes fatty acids for energy production through β-oxidation.[11][12] The metabolic fate of fatty acids in muscle is influenced by factors such as exercise, with increased oxidation occurring during physical activity.[13]

C. Hepatic Clearance of Chylomicron Remnants

After the majority of the triacylglycerols have been hydrolyzed, the smaller, denser chylomicron remnants are cleared from the circulation by the liver.[14] The liver then processes the remaining lipids, which can be stored, oxidized for energy, or re-packaged into other lipoproteins for transport to other tissues.

IV. Intracellular Signaling Roles of 1,2-Diacylglycerols

Beyond its role as a metabolic intermediate, 1,2-diacylglycerol, the structural class to which OLG belongs, is a critical second messenger in various cellular signaling pathways.[15][16]

A. Activation of Protein Kinase C (PKC)

One of the most well-characterized functions of 1,2-diacylglycerol is the activation of protein kinase C (PKC) isoforms.[17][18] Upon stimulation of certain cell surface receptors, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol.[16] The 1,2-diacylglycerol remains in the cell membrane and recruits and activates PKC, which then phosphorylates a wide range of downstream target proteins, influencing processes such as cell growth, differentiation, and apoptosis. The specific fatty acid composition of the diacylglycerol can influence which PKC isoforms are activated.[19]

B. Other Signaling Targets

In addition to PKC, 1,2-diacylglycerols can also interact with and modulate the activity of other signaling proteins, including:

These interactions highlight the diverse roles of 1,2-diacylglycerols in cellular regulation.

V. Experimental Models for Studying OLG Metabolism

A variety of in vitro and in vivo models are available to researchers for investigating the metabolism of structured diacylglycerols like OLG.

A. In Vitro Models: Caco-2 Cell Line

The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for studying intestinal lipid absorption.[21][22] When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with many of the morphological and biochemical characteristics of small intestinal enterocytes.[23] This model allows for the controlled investigation of OLG uptake, re-esterification, and chylomicron secretion.[24]

B. In Vivo Models: Stable Isotope Tracing

Stable isotope tracing is a powerful in vivo technique for tracking the metabolic fate of lipids. By labeling OLG with stable isotopes, such as ¹³C or ²H, researchers can follow the incorporation of its constituent fatty acids into various lipid pools in different tissues and quantify their rates of oxidation and storage. This provides a dynamic and integrated view of OLG metabolism in a whole-organism context.

VI. Quantitative Data Summary

| Parameter | Value/Observation | Experimental Model | Reference |

| Gastric Lipase Activity | Higher for 1,3-sn-DAG than 1,2(2,3)-sn-DAG and TAG | In vitro | [5] |

| Pancreatic Lipase Activity | Higher for TAG than DAG as initial substrates | In vitro | [5] |

| PKC Activation | 1,2-diacylglycerols are more potent activators than 1,3-diacylglycerols | In vitro (mixed micelles/vesicles) | [25] |

| Fatty Acid Uptake in Muscle | Regulated by FAT/CD36, FABPpm, FATP1, and FATP4 | Review of in vivo and in vitro studies | [11] |

| Fatty Acid Fate in Muscle | Contraction increases oxidation at the expense of storage in mTAG | Human in vivo | [13] |

VII. Experimental Protocols

A. Protocol: In Vitro Digestion and Caco-2 Cell Absorption of OLG

-

Caco-2 Cell Culture:

-

Seed Caco-2 cells on permeable Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

-

Monitor the integrity of the monolayer by measuring transepithelial electrical resistance (TEER).

-

-

In Vitro Digestion of OLG:

-

Prepare a lipid emulsion containing OLG.

-

Simulate gastric digestion by incubating the emulsion with pepsin at pH 3.0.

-

Simulate intestinal digestion by adding pancreatic lipase and bile salts at pH 7.0.

-

-

Application to Caco-2 Cells:

-

Apply the digested lipid mixture to the apical side of the Caco-2 cell monolayer.

-

Incubate for a specified period (e.g., 4 hours) to allow for uptake and processing.

-

-

Analysis:

-

Collect the basolateral medium and analyze for secreted triacylglycerols within chylomicron-like particles using techniques like HPLC or mass spectrometry.[1]

-

Lyse the Caco-2 cells and analyze the intracellular lipid content to determine uptake and re-esterification efficiency.

-

B. Protocol: In Vivo Stable Isotope Tracing of OLG Metabolism in a Rodent Model

-

Tracer Administration:

-

Synthesize ¹³C-labeled 1-Oleoyl-2-linoleoyl-rac-glycerol.

-

Administer the labeled OLG to rodents via oral gavage.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration to analyze plasma lipid profiles.

-

At the end of the study, collect various tissues, including adipose tissue, skeletal muscle, and liver.

-

-

Lipid Extraction and Analysis:

-

Extract total lipids from plasma and tissue samples.

-

Separate different lipid classes (e.g., triacylglycerols, diacylglycerols, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or solid-phase extraction.

-

Analyze the isotopic enrichment of the fatty acids in each lipid class using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[26]

-

-

Data Interpretation:

-

Calculate the rate of appearance of the ¹³C label in different lipid pools to determine the pathways and kinetics of OLG metabolism.

-

VIII. Visualizations

A. Signaling Pathway: PKC Activation by 1,2-Diacylglycerol

Caption: Activation of Protein Kinase C by 1,2-Diacylglycerol.

B. Experimental Workflow: In Vivo Stable Isotope Tracing

Caption: Workflow for In Vivo Stable Isotope Tracing of OLG Metabolism.

IX. Conclusion

The metabolism of 1-Oleoyl-2-linoleoyl-rac-glycerol is a multifaceted process that begins with its digestion and absorption in the intestine and culminates in its utilization for energy, storage, or as a signaling molecule in various tissues. Its unique structure as a 1,2-diacylglycerol imparts distinct metabolic and signaling properties compared to both triacylglycerols and other diacylglycerol isomers. A thorough understanding of these pathways is essential for harnessing the potential of structured diacylglycerols in promoting health and developing novel therapeutic strategies. The experimental models and protocols outlined in this guide provide a framework for researchers to further unravel the intricate details of OLG metabolism.

X. References

-

Lipid metabolism in skeletal muscle: generation of adaptive and maladaptive intracellular signals for cellular function. (URL: [Link])

-

Intramuscular fatty acid metabolism in contracting and non-contracting human skeletal muscle. (URL: [Link])

-

A comparative study of the activation of protein kinase C α by different diacylglycerol isomers. (URL: [Link])

-

Role and Mechanism of Short-Chain Fatty Acids in Skeletal Muscle Homeostasis and Exercise Performance. (URL: [Link])

-

Skeletal Muscle Insulin Resistance: Roles of Fatty Acid Metabolism and Exercise. (URL: [Link])

-

Fatty acid oxidation in human skeletal muscle. (URL: [Link])

-

Uptake of Chylomicrons by the Liver, but Not by the Bone Marrow, Is Modulated by Lipoprotein Lipase Activity. (URL: [Link])

-

Regulation of sn-1,2-diacylglycerol second-messenger formation in thrombin-stimulated human platelets. Potentiation by protein kinase C inhibitors. (URL: [Link])

-

Lipoprotein Lipase Regulation in Atherosclerosis. (URL: [Link])

-

Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans. (URL: [Link])

-

Biochemistry, Lipoprotein Lipase. (URL: [Link])

-

Diacylglycerols as activators of protein kinase C (Review). (URL: [Link])

-

The digestion of diacylglycerol isomers by gastric and pancreatic lipases and its impact on the metabolic pathways for TAG re-synthesis in enterocytes. (URL: [Link])

-

Effects of lipoprotein lipase on the structure of chylomicrons. (URL: [Link])

-

Absorption and re-esterification of exogenous and endogenous lipids and sterols by intestinal epithelial cells. (URL: [Link])

-

Further studies on the specificity of diacylglycerol for protein kinase C activation. (URL: [Link])

-

Catabolism of chylomicron: Lipoprotein lipase intravascular TG hydrolysis. (URL: [Link])

-

The digestion of diacylglycerol isomers by gastric and pancreatic lipases and its impact on the metabolic pathways for TAG re-synthesis in enterocytes. (URL: [Link])

-

Diacylglycerol. (URL: [Link])

-

New insights into the molecular mechanism of intestinal fatty acid absorption. (URL: [Link])

-

Metabolism of lipids: digestion, absorption, Resynthesis of triacylglycerols in the enterocytes. (URL: [Link])

-

The digestion of diacylglycerol isomers by gastric and pancreatic lipases: Impact on the metabolic pathways for TAG re-synthesis in enterocytes. (URL: [Link])

-

Using Caco-2 Cells To Study Lipid Transport By Intestine l Protocol Preview. (URL: [Link])

-

Diacylglycerols as putative second messengers that regulate phototransductive membrane turnover by arthropods. (URL: [Link])

-

Stereospecificity of lipases. Enzymic hydrolysis of enantiomeric alkyl diacylglycerols by lipoprotein lipase, lingual lipase and pancreatic lipase. (URL: [Link])

-

Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations. (URL: [Link])

-

Mfge8 regulates enterocyte lipid storage by promoting enterocyte triglyceride hydrolase activity. (URL: [Link])

-

An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. (URL: [Link])

-

Structured Lipids: An Overview and Comments on Performance Enhancement Potential. (URL: [Link])

-

Chemical profiling of triacylglycerols and diacylglycerols in cow milk fat by ultra-performance convergence chromatography combined with a quadrupole time-of-flight mass spectrometry. (URL: [Link])

-

Using Caco-2 Cells to Study Lipid Transport by the Intestine. (URL: [Link])

-

PROFILING OF TRIACYLGLYCEROLS AND IDENTIFICATION OF MARKERS IN EDIBLE FATS AND OILS USING LIQUID CHROMATOGRAPHY TANDEM MASS SPEC. (URL: [Link])

-

Nutritional Functions of Dietary Diacylglycerols. (URL: [Link])

-

1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines. (URL: [Link])

-

Diacylglycerides as nutrition components or precursors of carcinogens: a critical view on an ambular question. (URL: [Link])

-

Attenuation of sn-1,2-diacylglycerol second messengers by diacylglycerol kinase. Inhibition by diacylglycerol analogs in vitro and in human platelets. (URL: [Link])

-

Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits. (URL: [Link])

-

Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals. (URL: [Link])

-

Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model. (URL: [Link])

-

Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. (URL: [Link])

-

Production, safety, health effects and applications of diacylglycerol functional oil in food systems: a review. (URL: [Link])

-

Re-esterification of triacylglycerols in the enterocyte. (URL: [Link])

-

Is diacylglycerol a second messenger? (URL: [Link])

-

1-Oleoyl-2-linoleoyl-sn-glycerol. (URL: [Link])

-

Structural Analysis of Triacylglycerols. (URL: [Link])

-

Assay and Inhibition of Diacylglycerol Lipase Activity. (URL: [Link])

-

1-Oleoyl-2-acetyl-sn-glycerol provokes elevation of intracellular Ca 2+ and Na + concentrations. (URL: [Link])

Sources

- 1. Chemical profiling of triacylglycerols and diacylglycerols in cow milk fat by ultra-performance convergence chromatography combined with a quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]